molecular formula C16H13Cl2NO3 B14265978 N-(2,2-Dichloro-1-hydroxy-3-oxo-3-phenylpropyl)benzamide CAS No. 184970-73-8

N-(2,2-Dichloro-1-hydroxy-3-oxo-3-phenylpropyl)benzamide

Cat. No.: B14265978
CAS No.: 184970-73-8
M. Wt: 338.2 g/mol
InChI Key: OODLWNWRCYRJDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,2-Dichloro-1-hydroxy-3-oxo-3-phenylpropyl)benzamide is an organic compound characterized by the presence of a benzamide group attached to a dichlorinated hydroxyphenylpropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Dichloro-1-hydroxy-3-oxo-3-phenylpropyl)benzamide typically involves the reaction of benzamide with a dichlorinated hydroxyphenylpropyl precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction. The process may involve multiple steps, including chlorination, hydrolysis, and condensation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Dichloro-1-hydroxy-3-oxo-3-phenylpropyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The dichlorinated moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

N-(2,2-Dichloro-1-hydroxy-3-oxo-3-phenylpropyl)benzamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,2-Dichloro-1-hydroxy-3-oxo-3-phenylpropyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-Dichloro-1-hydroxy-3-oxo-3-phenylpropyl)acetamide
  • N-(2,2-Dichloro-1-hydroxy-3-oxo-3-phenylpropyl)formamide
  • N-(2,2-Dichloro-1-hydroxy-3-oxo-3-phenylpropyl)propionamide

Uniqueness

N-(2,2-Dichloro-1-hydroxy-3-oxo-3-phenylpropyl)benzamide is unique due to its specific chemical structure, which imparts distinct chemical and physical properties

Properties

CAS No.

184970-73-8

Molecular Formula

C16H13Cl2NO3

Molecular Weight

338.2 g/mol

IUPAC Name

N-(2,2-dichloro-1-hydroxy-3-oxo-3-phenylpropyl)benzamide

InChI

InChI=1S/C16H13Cl2NO3/c17-16(18,13(20)11-7-3-1-4-8-11)15(22)19-14(21)12-9-5-2-6-10-12/h1-10,15,22H,(H,19,21)

InChI Key

OODLWNWRCYRJDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(C(NC(=O)C2=CC=CC=C2)O)(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.